Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)carbamate . The name reflects three key structural components:
- Benzimidazole core : A bicyclic aromatic system comprising fused benzene and imidazole rings.
- Piperidinylcarbonyl group : A piperidine ring (a six-membered amine heterocycle) attached via a carbonyl (-C=O) group at position 5 of the benzimidazole.
- Methyl carbamate : A carbamate ester (-NHCOOCH₃) substituent at position 2 of the benzimidazole.
The structural formula (Figure 1) can be represented as follows:
$$
\begin{array}{ccc}
& \text{O} & \
& || & \
\text{CH}3\text{O} & \text{C} & \text{N} \
& | & \
\text{N} & \text{C} & \text{O} \
& | & \
\text{C} & \text{H}2 & \
\end{array}
$$
Figure 1: Simplified structural representation highlighting key functional groups.
Tautomerism may occur at the benzimidazole N-H positions, but the numbering remains consistent due to the fixed substituents at positions 2 and 5.
CAS Registry Number and Alternative Chemical Designations
The compound is uniquely identified by its CAS Registry Number 65003-32-9 . Alternative designations include:
These synonyms account for positional isomerism (5- vs. 6-substitution) in the benzimidazole ring, though both refer to the same compound due to tautomeric equivalence.
Molecular Formula and Stereochemical Considerations
The molecular formula is C₁₅H₁₈N₄O₃ , with a molecular weight of 302.33 g/mol . Key stereochemical features include:
- Planar benzimidazole core : The fused aromatic system restricts rotation, ensuring substituents occupy fixed positions.
- Piperidine conformation : The six-membered piperidine ring adopts a chair conformation, minimizing steric strain.
- Carbamate geometry : The methyl carbamate group exhibits restricted rotation due to partial double-bond character in the carbamate N-C bond.
No chiral centers are present in the molecule, as confirmed by the absence of stereodescriptors in its nomenclature.
Relationship to Benzimidazole-Piperidine Hybrid Scaffolds
This compound belongs to the benzimidazole-piperidine hybrid class , a pharmacologically significant group characterized by fused aromatic and amine heterocycles. Such hybrids are prized for their ability to interact with biological targets through:
- Hydrogen bonding : The benzimidazole N-H and carbamate carbonyl groups act as donors/acceptors.
- Lipophilic interactions : The piperidine and benzimidazole moieties enhance membrane permeability.
- Conformational rigidity : The planar benzimidazole core supports target binding specificity.
Recent studies highlight the scaffold’s utility in acetylcholinesterase inhibition (e.g., Alzheimer’s disease research) and antinociceptive agent development. The carbonyl linkage between benzimidazole and piperidine distinguishes this compound from related derivatives, enabling tailored electronic and steric properties.
Properties
CAS No. |
65003-32-9 |
|---|---|
Molecular Formula |
C15H18N4O3 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
methyl N-[6-(piperidine-1-carbonyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C15H18N4O3/c1-22-15(21)18-14-16-11-6-5-10(9-12(11)17-14)13(20)19-7-3-2-4-8-19/h5-6,9H,2-4,7-8H2,1H3,(H2,16,17,18,21) |
InChI Key |
BQBMJMKDJQOLCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the piperidinylcarbonyl group: This step involves the reaction of the benzimidazole derivative with piperidine and a carbonylating agent such as phosgene or triphosgene.
Esterification: The final step is the esterification of the carbamic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the piperidinylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce piperidine-substituted amines.
Scientific Research Applications
Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets. The piperidinylcarbonyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzimidazole core may also play a role in binding to nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Key Structural Features:
- Benzimidazole core : Facilitates interactions with biological targets like β-tubulin.
- Methyl ester : Common in carbamate derivatives, influencing metabolic stability.
Structural Analogues and Substituent Effects
Benzimidazole carbamates differ primarily in their 5-position substituents , which dictate pharmacological and toxicological profiles:
Substituent Impact:
- Piperidinylcarbonyl : The cyclic amide may improve solubility and target binding compared to linear or aromatic groups.
- Benzoyl/4-Fluorobenzoyl : Aromatic ketones enhance lipophilicity and tubulin binding.
- Propylthio : Sulfur-containing groups contribute to redox activity, affecting parasite metabolism.
Pharmacological and Toxicological Profiles
Toxicity (LD50 Values):
- The piperidinylcarbonyl group in the target compound may reduce acute toxicity compared to mebendazole due to reduced metabolic activation.
Mechanism of Action:
- Tubulin Binding : Benzimidazole carbamates inhibit microtubule assembly by binding to β-tubulin. The 5-position substituent modulates binding affinity; e.g., fluorobenzoyl (Flubendazole) enhances hydrophobic interactions.
- Anthelmintic Efficacy : Albendazole’s propylthio group targets nematode-specific enzymes, while the target compound’s piperidinylcarbonyl may broaden activity against cestodes.
Physicochemical Properties
| Property | Target Compound | Carbendazim | Flubendazole |
|---|---|---|---|
| Molecular Weight | Not reported | 161.19 | 313.28 |
| LogP (Predicted) | Moderate (~2.5) | 1.9 | 3.1 |
| Solubility | Likely moderate | Low | Low |
- The piperidinylcarbonyl group may improve aqueous solubility compared to Flubendazole’s fluorobenzoyl group.
Biological Activity
Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester, commonly known as carbendazim, is a compound with significant biological activity. It belongs to the class of benzimidazole carbamates and is widely used as a fungicide and in various pharmaceutical applications. This article discusses its biological activities, including toxicity, metabolic pathways, and potential therapeutic uses.
Chemical Structure and Properties
- Chemical Formula : C9H10N3O2
- Molecular Weight : 190.20 g/mol
- CAS Number : 10605-21-7
- Physical Form : White crystalline solid
- Melting Point : 305−307 °C
- Water Solubility : Approximately 8 mg/L at pH 7
Biological Activity Overview
Carbendazim exhibits a range of biological activities that can be categorized into its toxicological effects and therapeutic potential.
Toxicological Effects
- Acute Toxicity :
-
Chronic Toxicity :
- Studies have shown that carbendazim can induce reproductive toxicity characterized by alterations in sperm morphology and reduced counts in male rats at doses as low as 16 mg/kg bw/day .
- Significant changes were observed in kidney function, including elevated alkaline phosphatase levels and bilirubin levels in serum .
- Genotoxicity :
Metabolism
Carbendazim undergoes extensive metabolism primarily through oxidation and conjugation processes. Key metabolites identified include:
- 5-Hydroxycarbendazim (5-HBC) : The main urinary metabolite in rats.
- Methyl(5-hydroxy-6-oxo-6H-benzimidazol-2-yl)carbamate (5,6-HOBC) N-oxide : Predominantly found in female rats .
The metabolic pathway involves:
- Oxidation at the phenyl ring.
- Formation of sulfate and glucuronide conjugates.
These processes are critical for understanding the pharmacokinetics of carbendazim and its potential toxicological implications.
Therapeutic Potential
Despite its toxicity profile, carbendazim's structure has led to investigations into its therapeutic applications:
- Antifungal Activity : It is primarily used as a fungicide due to its effectiveness against various fungal pathogens.
- Cancer Research : Recent studies have explored the potential of benzimidazole derivatives like carbendazim in anti-cancer therapies due to their ability to induce apoptosis in cancer cells .
Study on Reproductive Toxicity
A modified extended one-generation reproductive toxicity study was conducted where rats were administered varying doses of carbendazim. The findings indicated no significant treatment-related effects on reproductive organs at doses up to 107 mg/kg bw/day; however, thyroid hormone levels were notably increased .
Genotoxicity Assessment
In a study assessing the genetic effects of methyl benzimidazole-2-yl-carbamate (MBC), it was found that MBC caused a high frequency of mitotic chromosome loss, highlighting the genotoxic risks associated with compounds structurally related to carbendazim .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing benzimidazole carbamate derivatives like Carbamic acid, (5-(1-piperidinylcarbonyl)-1H-benzimidazol-2-yl)-, methyl ester?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Esterification : Reacting carboxylic acid derivatives (e.g., 4-carboxybenzaldehyde) with thionyl chloride (SOCl₂) and methanol to form ester intermediates .
- Reductive Amination : Coupling the ester intermediate with piperidine derivatives (e.g., rac-3-hydroxypiperidine) to introduce the piperidinylcarbonyl moiety .
- Cyclization : Formation of the benzimidazole core via condensation reactions under acidic or thermal conditions, followed by carbamate group installation using methyl chloroformate or similar reagents .
- Key Considerations : Optimize reaction conditions (temperature, solvent) to minimize byproducts. Monitor intermediates using TLC or HPLC.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of techniques:
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm intramolecular interactions (e.g., hydrogen bonds stabilizing the carbamate group) .
- Vibrational Spectroscopy (FTIR/Raman) : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate, N-H bends for benzimidazole) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition steps above 160°C indicate robustness for formulation studies) .
Q. What methodologies are used to evaluate the acute toxicity profile of benzimidazole carbamates?
- Methodological Answer :
- Oral/Dermal LD₅₀ Studies : Administer escalating doses to rodent models (e.g., rats) and monitor mortality over 14 days. Calculate LD₅₀ using probit analysis .
- Histopathological Analysis : Examine liver, kidney, and intestinal tissues for necrosis or inflammation post-exposure .
Advanced Research Questions
Q. How does the piperidinylcarbonyl substituent influence the compound’s crystallographic stability compared to analogs with benzoyl or thienyl groups?
- Methodological Answer :
- Single-Crystal XRD : Analyze hydrogen-bonding networks. Piperidinylcarbonyl’s flexible alkyl chain may reduce π-π stacking but enhance hydrophobic interactions .
- Stability Testing : Compare melting points and hygroscopicity with mebendazole (stable up to 160°C) and nocodazole (thienyl group reduces thermal stability) .
Q. What experimental strategies can resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Dose-Response Studies : Test efficacy in in vitro models (e.g., helminth larvae motility assays) at varying concentrations to identify non-linear effects .
- Metabolite Profiling : Use LC-MS to compare metabolic pathways (e.g., sulfoxidation of albendazole vs. hydroxylation of piperidinyl derivatives) .
- Case Study : Albendazole sulfoxide (active metabolite) shows higher bioavailability than parent compounds, suggesting similar metabolic activation may apply here .
Q. How can computational modeling predict the compound’s interaction with β-tubulin, a common target for benzimidazole anthelmintics?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to β-tubulin (PDB ID: 1SA0). Compare binding energies with albendazole (ΔG ≈ -8.5 kcal/mol) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns to identify critical residues (e.g., Phe200, Glu198) for hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
